N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-22(13-17-9-6-8-16-7-4-5-12-19(16)17)24-23-20-14-30(28,29)15-21(20)25-26(23)18-10-2-1-3-11-18/h1-12H,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJKATLBMKRQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a compound belonging to the thieno[3,4-c]pyrazole class, characterized by a unique structure that contributes to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.42 g/mol. The presence of the thieno[3,4-c]pyrazole core and the 5,5-dioxido group enhances its chemical stability and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives related to this compound have shown significant antimicrobial properties against gram-positive bacteria such as Staphylococcus aureus and MRSA. In vitro studies report effective concentrations below 20 µM for certain derivatives in inhibiting bacterial growth .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways. Interaction studies indicate potential inhibition of enzymes involved in inflammatory responses .
- Antioxidant Effects : Similar compounds have demonstrated efficacy in reducing oxidative stress in cellular models, suggesting that this compound may possess antioxidant properties .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets including enzymes and receptors. These interactions can lead to modulation of various biological pathways, particularly those involved in inflammation and microbial resistance .
Case Studies
Several studies have focused on the biological activity of thieno[3,4-c]pyrazole derivatives:
- Study on Antimicrobial Efficacy : A study synthesized 25 derivatives of thieno[3,2-c]pyrazole and evaluated their inhibitory effects on bacterial cell wall biosynthesis. Many derivatives showed promising activity against key bacterial enzymes .
- Anti-inflammatory Research : In vitro experiments demonstrated that certain thieno[3,4-c]pyrazole derivatives inhibited pro-inflammatory cytokines in macrophage models. This suggests a potential therapeutic role in treating inflammatory diseases .
Data Table: Biological Activities Summary
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide?
The compound can be synthesized via 1,3-dipolar cycloaddition , a widely used method for constructing heterocyclic systems. A typical procedure involves reacting azides (e.g., substituted 2-azido-N-phenylacetamides) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a solvent system (e.g., tert-butanol/water) with Cu(OAc)₂ as a catalyst. Reaction progress is monitored via TLC, followed by extraction, drying, and recrystallization in ethanol .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques :
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions and aromaticity (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for C=O).
- HRMS for molecular mass validation (e.g., calculated [M+H]+ 404.1359 vs. observed 404.1348) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Employ Design of Experiments (DOE) principles to evaluate variables (e.g., solvent ratios, catalyst loading, temperature). For example, a 3:1 tert-butanol/water ratio with 10 mol% Cu(OAc)₂ at room temperature achieved optimal cycloaddition efficiency in related acetamide syntheses. Statistical tools like ANOVA can identify critical factors .
Q. What computational approaches are suitable for predicting reactivity or stability?
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods can predict optimal conditions and reduce trial-and-error experimentation .
Q. How to resolve contradictions in spectral or analytical data?
- Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Perform HRMS isotopic pattern analysis to confirm molecular formulae.
- Use statistical error analysis (e.g., confidence intervals for NMR integration) to address discrepancies .
Q. What strategies mitigate challenges in heterocyclic system formation (e.g., thieno[3,4-c]pyrazole)?
- Introduce electron-withdrawing groups (e.g., sulfone at C5) to stabilize the pyrazole ring.
- Optimize cyclization conditions (e.g., acid catalysis or microwave-assisted synthesis) based on precedents in bis(pyrazole) and thiadiazole derivatives .
Q. How to assess the compound’s stability under varying pH or temperature conditions?
Conduct accelerated stability studies using DOE:
- Expose the compound to pH 1–13 buffers at 40–80°C.
- Monitor degradation via HPLC and identify byproducts using LC-MS .
Q. What cross-disciplinary methods enhance understanding of structure-activity relationships (SAR)?
Combine molecular docking (to predict binding affinities) with in vitro assays (e.g., enzyme inhibition). For example, correlate the naphthalene moiety’s π-π stacking interactions with biological activity using crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
